

# The Application of ATTO 700 in Super-Resolution Microscopy: A Technical Guide

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## Compound of Interest

Compound Name: ATTO 700

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Introduction: The advent of super-resolution microscopy has revolutionized cellular imaging, breaking the diffraction barrier of light to visualize biological structures at the nanoscale. The choice of fluorophore is paramount to the success of these techniques, requiring dyes with exceptional photostability, brightness, and specific photophysical properties. **ATTO 700**, a near-infrared (NIR) fluorescent dye, has emerged as a robust tool for various super-resolution modalities. This guide provides an in-depth technical overview of **ATTO 700**'s properties, applications, and protocols for its use in super-resolution microscopy, tailored for researchers and drug development professionals.

**ATTO 700** is characterized by its strong absorption, high photostability, and good water solubility.[1][2] Its absorption and emission in the near-infrared spectrum (excitation/emission maxima around 700/716 nm) are advantageous for reducing phototoxicity and improving tissue penetration in live-cell imaging.[3][4] It is a zwitterionic dye that is electrically neutral after conjugation, which can minimize non-specific interactions.[2][5]

## Core Applications in Super-Resolution Microscopy

**ATTO 700**'s versatile photophysical characteristics make it suitable for several super-resolution techniques, primarily Stimulated Emission Depletion (STED) microscopy and localization-based methods like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM).[1][6]

## Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a doughnut-shaped depletion laser, effectively narrowing the point-spread function. **ATTO 700** is well-suited for STED due to its high photostability and efficient stimulated emission.

Recent studies have shown that the photophysical performance of **ATTO 700** is significantly enhanced when bound to protein tags like SNAP- and Halo-tags.[3] A key advantage of **ATTO 700** in STED is its requirement for lower depletion laser power compared to other dyes, which reduces photobleaching and phototoxicity.[3] For instance, super-resolution images of **ATTO 700** have been acquired using only 10–15% of the 775 nm STED laser power needed for other common dyes like JF646 (which requires 40–60%).[3] This makes it particularly valuable for live-cell imaging and deep-tissue applications.

## Localization Microscopy (STORM/PALM)

STORM and PALM rely on the temporal separation of signals from individual, stochastically activated fluorophores. The precise localization of each molecule is then used to reconstruct a super-resolved image. **ATTO 700** has been successfully used for single-molecule imaging and STORM due to its blinking properties in appropriate buffer conditions.[3] While not a classic photoswitchable dye, its ability to enter long-lived dark states in the presence of specific imaging buffers allows for the stochastic activation required for these techniques.[7][8]

## Quantitative Data

The performance of a fluorophore is defined by its photophysical properties. The following tables summarize the key quantitative data for **ATTO 700**.

Table 1: Photophysical Properties of **ATTO 700**

Property	Value	Reference(s)
Maximum Excitation Wavelength ( $\lambda_{\text{ex}}$ )	700 nm	[5][9]
Maximum Emission Wavelength ( $\lambda_{\text{em}}$ )	716 - 719 nm	[5][9]
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	120,000 - 125,000 M <sup>-1</sup> cm <sup>-1</sup>	[3][5][9]
Fluorescence Quantum Yield ( $\Phi_f$ )	0.25	[3][5][9]
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	1.6 ns	[3][5][9]
Molecular Weight	~575 g/mol	[5]

Table 2: Performance of **ATTO 700** in STED Microscopy (when bound to protein tags)

Parameter	Halo:ATTO 700	SNAP:ATTO 700	SNAP:JF646 (for comparison)	Reference(s)
Saturation Intensity ( $I_{\text{sat}}$ )	57.5 kW cm <sup>-2</sup>	61.0 kW cm <sup>-2</sup>	479.9 kW cm <sup>-2</sup>	[3]
Depletion Efficiency ( $\text{EffDepl}$ )	145.3 kW cm <sup>-2</sup>	151.3 kW cm <sup>-2</sup>	653.8 kW cm <sup>-2</sup>	[3]

## Experimental Protocols

Detailed and robust protocols are critical for successful super-resolution imaging. Below are methodologies for labeling and imaging with **ATTO 700**.

### Protocol 1: Protein Labeling with ATTO 700 NHS Ester

This protocol is a general guideline for conjugating **ATTO 700** N-hydroxysuccinimidyl (NHS) ester to primary amine groups (e.g., lysine residues) on proteins and antibodies.[1][10]

#### Materials:

- Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)
- **ATTO 700** NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Labeling Buffer: 0.2 M sodium bicarbonate solution, pH 8.3-9.0[10]
- Purification column (e.g., Sephadex G-25)[1]

#### Procedure:

- Prepare Protein Solution: Dissolve the protein in PBS. If the protein buffer contains amines (like Tris), it must be dialyzed against PBS. Adjust the pH of the protein solution to 8.3-9.0 using the labeling buffer.[1][10]
- Prepare Dye Stock Solution: Immediately before use, dissolve the **ATTO 700** NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
- Conjugation Reaction: Add the reactive dye solution to the protein solution while gently stirring. A common starting point is a 10:1 molar ratio of dye to protein.[1]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]
- Purification: Separate the dye-protein conjugate from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25). Elute with PBS (pH 7.2-7.4).[1]
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~700 nm (for **ATTO 700**). The optimal DOL for most antibodies is between 2 and 10.[1]

## Protocol 2: STED Microscopy Imaging

#### Setup:

- Excitation: A laser line between 670-715 nm is optimal.[\[2\]](#)[\[9\]](#)
- STED Depletion Laser: A 775 nm laser is commonly used for **ATTO 700**.[\[3\]](#)[\[11\]](#)
- Objective: High numerical aperture (NA) objective (e.g., 100x/1.4 NA oil immersion).
- Detector: A sensitive detector, such as a HyD or APD, with a detection window set to capture the emission of **ATTO 700** (e.g., 710-750 nm).

#### Procedure:

- Sample Mounting: Mount the labeled sample on a #1.5 coverslip. For fixed cells, use a mounting medium with a refractive index close to that of immersion oil (e.g., ~1.518).[\[12\]](#)
- Locate Region of Interest: Using the confocal mode with the excitation laser, identify the target structure.
- Engage STED Laser: Activate the 775 nm STED laser.
- Optimize Laser Power: Adjust the STED laser power to achieve the desired resolution. For **ATTO 700**, start with low power (10-20%) and gradually increase, as high power can lead to photobleaching.[\[3\]](#)
- Image Acquisition: Acquire the STED image. Due to the high photostability of **ATTO 700**, multiple frames can often be acquired.

## Protocol 3: STORM Imaging Buffer Preparation

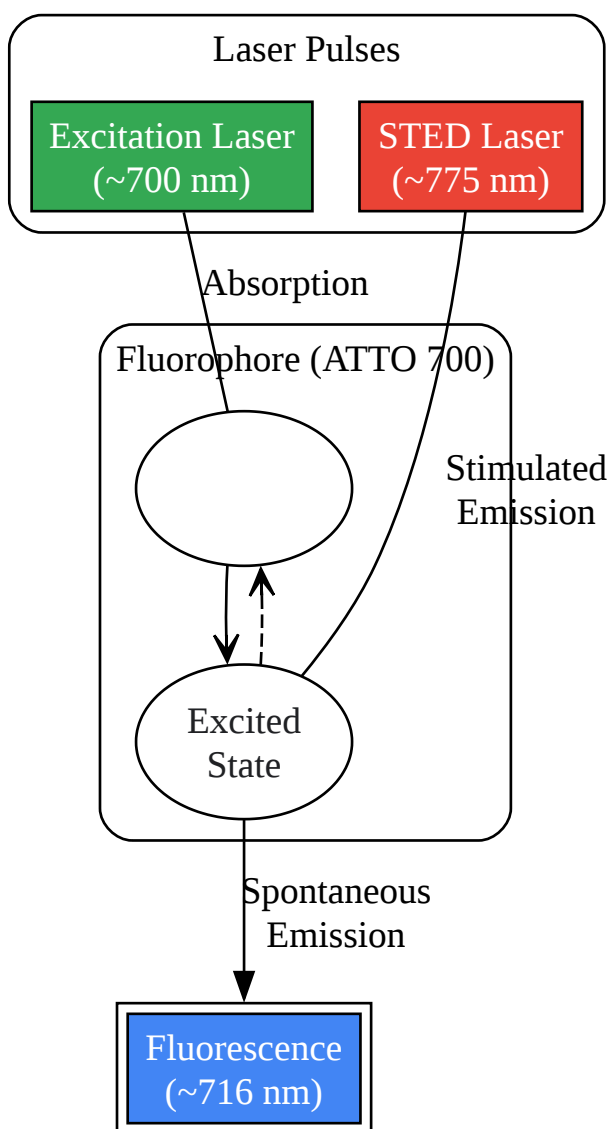
The photoswitching of many synthetic dyes for STORM is dependent on the chemical environment. A reducing agent in the buffer helps to shelve the dye in a stable dark state.

MEA-Containing STORM Buffer (for ATTO dyes):[\[13\]](#)

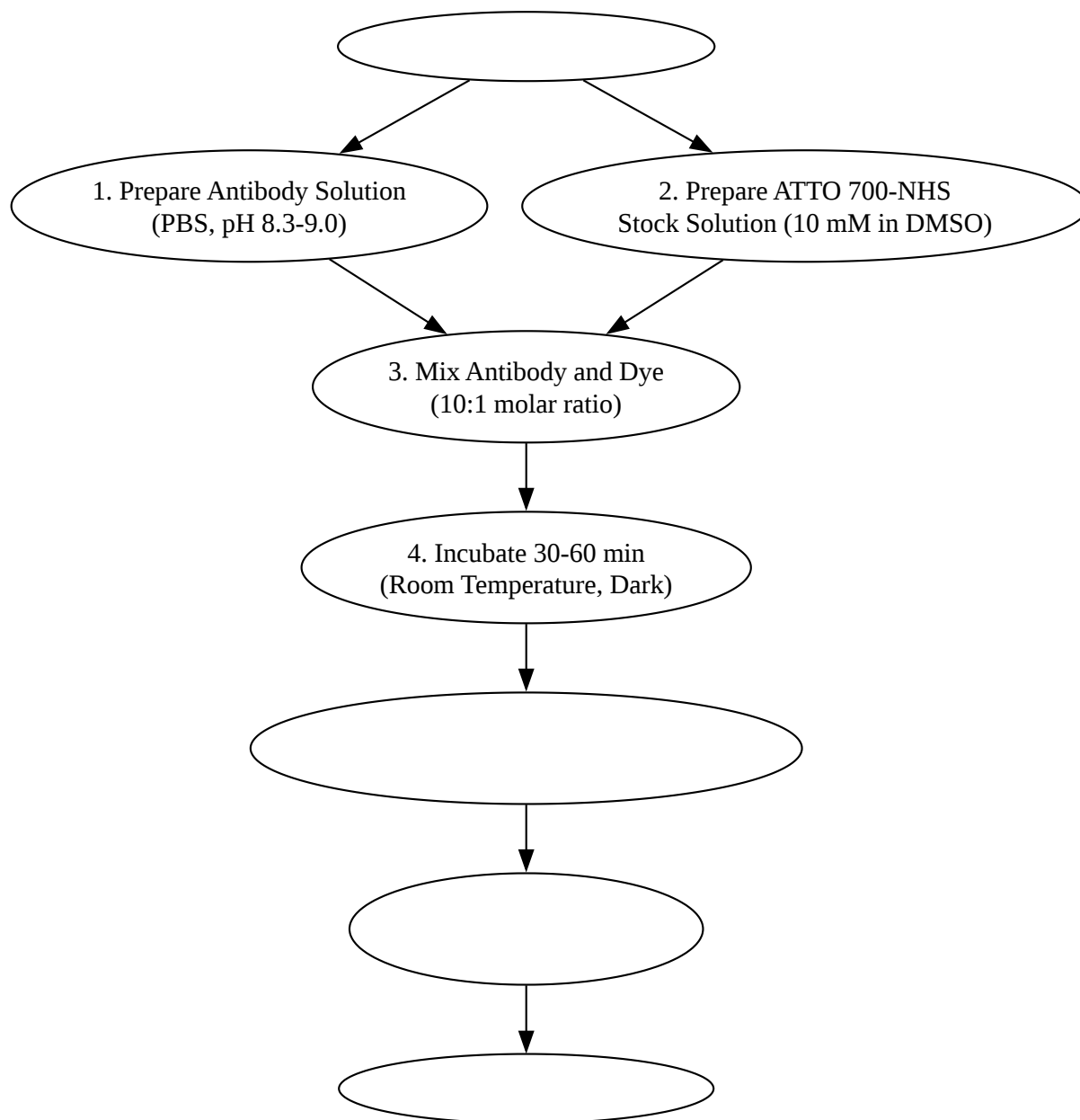
- Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.
- Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.

- GLOX Solution: Dissolve 14 mg Glucose Oxidase and 50  $\mu\text{L}$  of 17 mg/mL Catalase in 200  $\mu\text{L}$  of Buffer A. Centrifuge and use the supernatant. Store at 4°C for up to 2 weeks.
- 1 M MEA Solution: Dissolve 77 mg Cysteamine (MEA) in 1.0 mL of 0.25 N HCl. Store at 4°C for up to 1 month.
- Final Imaging Buffer: Just before imaging, mix 620  $\mu\text{L}$  of Buffer B with 7  $\mu\text{L}$  of GLOX solution and 70  $\mu\text{L}$  of 1 M MEA on ice.[13]

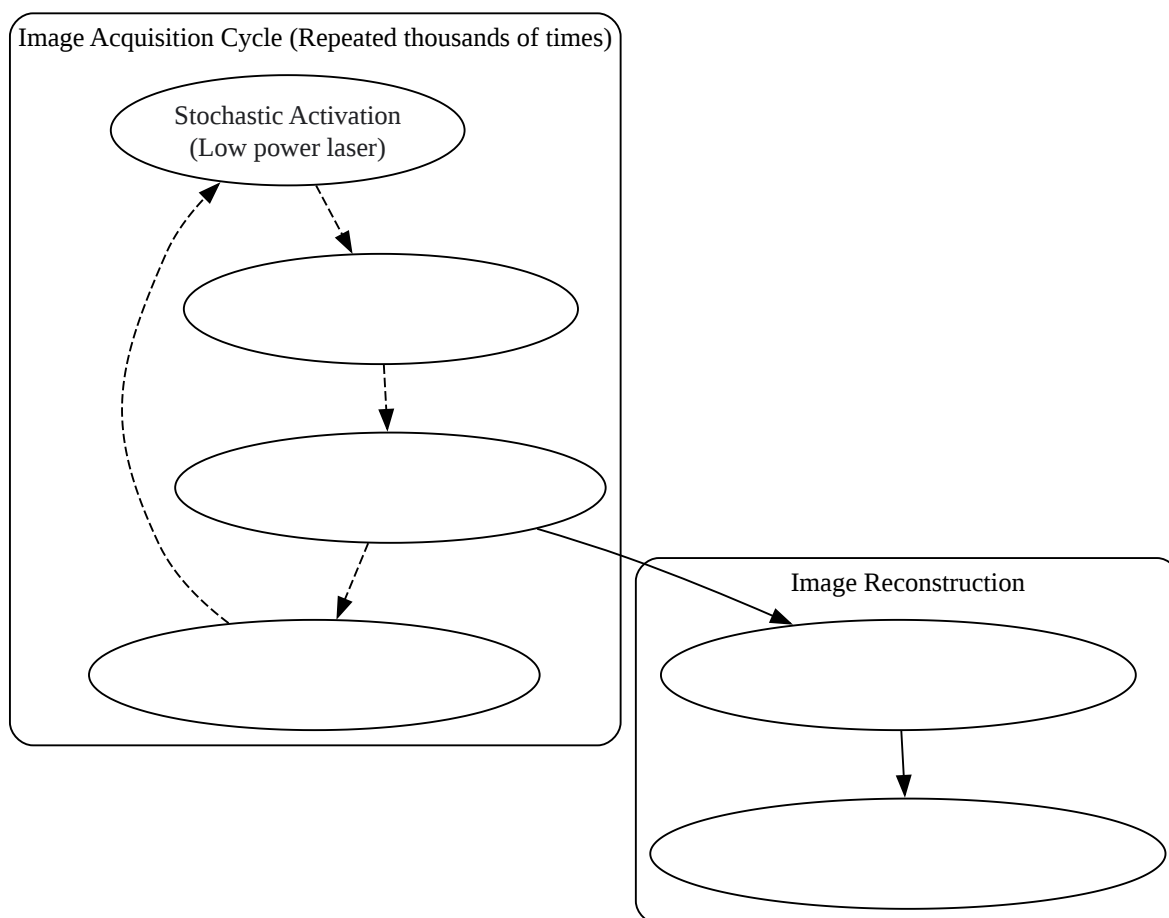
## Visualizations



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## Conclusion

**ATTO 700** is a high-performance, near-infrared fluorophore with significant utility in super-resolution microscopy. Its high photostability, brightness, and favorable characteristics for both STED and single-molecule localization techniques make it a valuable tool for researchers.[1][3] The requirement for lower STED depletion power is a distinct advantage, particularly for live-



cell and long-term imaging experiments, minimizing phototoxicity and sample damage.[3] By following robust labeling and imaging protocols, researchers can leverage the full potential of **ATTO 700** to achieve nanoscale resolution and uncover finer details of complex biological systems.

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